N-(2,4-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
This compound features a 1,3,4-oxadiazole core substituted at the 2-position with a sulfanylacetamide group and at the 5-position with a pyridin-4-yl moiety. The acetamide nitrogen is further functionalized with a 2,4-dimethylphenyl group. The 2,4-dimethylphenyl substituent may improve lipophilicity, influencing membrane permeability and pharmacokinetics .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-3-4-14(12(2)9-11)19-15(22)10-24-17-21-20-16(23-17)13-5-7-18-8-6-13/h3-9H,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQZBNNWLYRJRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Attachment of the pyridinyl group: This step may involve nucleophilic substitution reactions.
Formation of the acetamide linkage: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Introduction of the 2,4-dimethylphenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the oxadiazole ring or other functional groups.
Substitution: This can involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: As a lead compound for drug development.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor binding: Interacting with cellular receptors to modulate signaling pathways.
DNA interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations
- Antimicrobial Activity : The target compound’s pyridinyl group may enhance interactions with bacterial targets compared to Shah et al.’s 4-acetamidophenyl derivative , though direct activity data are lacking. Chlorophenyl derivatives (e.g., 6f ) exhibit stronger antimicrobial effects, suggesting halogen substituents improve potency.
- Anticancer Potential: Compound 132 , with the same pyridinyl-oxadiazole core but a hydrazide linker, shows potent EGFR inhibition. The target’s acetamide group may reduce potency but improve metabolic stability.
- Physicochemical Properties :
Toxicity and Selectivity
- Derivatives with nitro groups (e.g., CDD-934506 ) or halogenated aryl rings (e.g., 6f ) show higher cytotoxicity, while dimethylphenyl or pyridinyl substituents correlate with lower toxicity .
Biological Activity
N-(2,4-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a 1,3,4-oxadiazole moiety and a sulfanyl group. Its molecular formula is with a molecular weight of 404.5 g/mol. The IUPAC name reflects its complex arrangement:
| Property | Value |
|---|---|
| Molecular Formula | C21H20N6OS |
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The 1,3,4-oxadiazole ring can bind to metal ions or active sites in enzymes, potentially inhibiting their activity. This is particularly relevant in the context of anticancer activity.
- Receptor Interaction : The presence of aromatic rings allows for π-π stacking interactions with aromatic residues in proteins, which can modulate receptor functions.
Anticancer Activity
Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance:
- A study highlighted that oxadiazole derivatives demonstrated cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- A review indicated that 1,3,4-oxadiazole derivatives possess broad-spectrum antimicrobial properties. These compounds were shown to inhibit bacterial growth effectively .
Neuroprotective Effects
Recent studies have suggested potential neuroprotective effects associated with compounds containing the oxadiazole moiety:
- In models of Alzheimer's disease, compounds similar to this compound were reported to enhance cognitive functions and reduce oxidative stress markers in the brain .
Structure-Activity Relationships (SAR)
The structural components of this compound play a crucial role in its biological activity:
- Oxadiazole Moiety : The presence of the oxadiazole ring is essential for anticancer and antimicrobial activities.
- Dimethylphenyl Group : Substituents on the phenyl ring influence the lipophilicity and overall bioactivity of the compound.
Case Studies
Several case studies have illustrated the efficacy of this compound:
- Cytotoxicity Studies : In vitro studies demonstrated that modifications to the oxadiazole ring significantly affected cytotoxicity against breast cancer cell lines .
- Antimicrobial Testing : Comparative studies showed that derivatives with varying substituents on the pyridine ring exhibited different levels of antibacterial activity against Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
